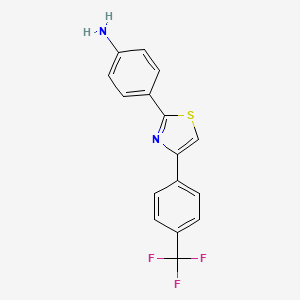

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine

描述

属性

IUPAC Name |

4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-1-10(2-6-12)14-9-22-15(21-14)11-3-7-13(20)8-4-11/h1-9H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURFNHAJTFHMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461417 | |

| Record name | 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35666-81-0 | |

| Record name | 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hantzsch Thiazole Synthesis Route

This classical method is widely used for preparing thiazole derivatives, including those substituted with trifluoromethylphenyl and aniline groups.

- Step 1: Synthesis of substituted thiourea

- React substituted anilines (e.g., 4-aminobenzenamine) with isothiocyanates or benzoyl isothiocyanates to form phenylthioureas.

- Alkaline hydrolysis of phenylcarbamothioyl benzamides yields the corresponding thioureas.

- Step 2: Cyclization with α-haloketones

- Condensation of the prepared thioureas with α-bromo- or α-chloro-ketones bearing the trifluoromethylphenyl group (e.g., 4-(trifluoromethyl)phenacyl bromide) in solvents like tetrahydrofuran (THF) or ethanol at room temperature or under reflux.

- This step forms the thiazol-2-amine core with the desired substituents.

| Parameter | Typical Conditions |

|---|---|

| Solvent | THF, ethanol, or DMF |

| Temperature | Room temperature to reflux (~25–80 °C) |

| Reaction Time | 0.5 to several hours |

| Molar Ratios | Thiourea: α-haloketone = 1:1 |

| Workup | Filtration of precipitate, recrystallization |

Reference:

Functional Group Transformations and Purification

-

- Recrystallization from ethanol or acetonitrile is common to achieve >95% purity.

- Chromatographic techniques such as silica gel column chromatography with petroleum ether/ethyl acetate mixtures are standard.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Substituted thiourea + α-haloketone | RT to reflux, THF/ethanol solvent | Well-established, high yield | Requires preparation of thioureas |

| Catalyst-Free One-Pot Reaction | Aromatic amine + aliphatic amine + S₈ | 140 °C, DMSO, 22 h, N₂ atmosphere | Environmentally friendly, simple | Longer reaction time, substrate scope may vary |

| Functional Group Modifications | LDA, acetaldehyde, MnO₂, Fe/NH₄Cl | Various, mild to moderate temps | Enables structural diversity | Multi-step, requires careful control |

Research Findings and Optimization Notes

The Hantzsch synthesis remains the most reliable and widely used method for preparing 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine, with yields typically exceeding 70–80% after purification.

Avoidance of toxic reagents such as sodium cyanide is recommended; alternative routes using bromination and cyanide substitution are less favored due to safety concerns.

Reaction temperature and solvent choice critically affect yield and purity; reflux in ethanol or THF is optimal for cyclization steps.

Purity assessment via HPLC, NMR, and mass spectrometry is essential to confirm structural integrity and absence of side products.

Recent advances in catalyst-free methods offer greener alternatives but require further adaptation for this specific compound.

化学反应分析

Types of Reactions

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives with the trifluoromethyl group intact.

Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing thiazole and trifluoromethyl groups exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. The incorporation of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens such as Mycobacterium tuberculosis .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Trifluoromethylated compounds have been investigated for their ability to inhibit specific kinases that are overexpressed in cancer cells. For example, similar compounds have been linked to the inhibition of RAF kinases and other targets involved in tumorigenesis .

Drug Development

The synthesis pathways for this compound are being explored for developing new pharmaceuticals. The compound serves as an intermediate in synthesizing other biologically active molecules, including those targeting multi-kinase pathways in cancer treatment .

Organic Electronics

The unique electronic properties of trifluoromethylated compounds make them suitable candidates for organic semiconductors and photovoltaic materials. Their ability to modulate electronic properties through fluorination is particularly valuable in the development of high-performance organic light-emitting diodes (OLEDs) and organic solar cells .

Coatings and Polymers

Due to their chemical stability and resistance to degradation, compounds like this compound can be utilized in coatings that require long-lasting performance under harsh conditions. This includes applications in automotive and aerospace industries where durability is crucial.

Case Studies

作用机制

The mechanism of action of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

相似化合物的比较

Table 1: Comparative Analysis of Thiazole Derivatives

Key Research Findings

Substituent Effects on Bioactivity :

- The trifluoromethyl group in the para position (as in the target compound) is associated with improved metabolic stability and target binding compared to methyl or halogen substituents .

- Benzeneamine vs. Benzothiazole : Compounds with a benzenamine core (e.g., the target) exhibit greater flexibility for functionalization than benzothiazole derivatives, which are more rigid .

Antimicrobial Activity: Thiazoles with -CF₃ or -F substituents (e.g., 5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine) show enhanced antibacterial activity against Gram-positive bacteria compared to non-fluorinated analogs .

Synthetic Accessibility :

- The target compound’s synthesis would likely follow routes similar to 4-(benzo[d]thiazol-2-yl)benzenamine, involving condensation of substituted benzaldehydes with thioureas or cyclization reactions .

Limitations and Gaps in Research

- No direct pharmacological data exist for this compound; its properties are inferred from structural analogs.

生物活性

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine, with the molecular formula C16H11F3N2S and a molecular weight of 320.33 g/mol, is a heterocyclic compound that has garnered attention in scientific research for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Chemical Structure

The structural representation of this compound is crucial for understanding its biological interactions. The compound consists of:

- A trifluoromethyl group attached to a phenyl ring .

- A thiazole ring linked to another benzenamine moiety .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the biosynthesis of bacterial lipids, which is essential for bacterial cell membrane integrity. The specific mechanisms involve interactions with enzymes critical for lipid synthesis, leading to cell death in susceptible bacterial strains.

Cytotoxicity and Anticancer Effects

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound induces apoptosis and cell cycle arrest, particularly at the G2/M phase, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.4 | Induces apoptosis; inhibits proliferation |

| HepG2 | 0.62 | G2/M phase arrest; inhibits IGF1R |

Inhibition of Enzymes

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to inflammation and cancer progression:

- Cyclooxygenase-2 (COX-2) : Moderate inhibition observed.

- Lipoxygenases (LOX-5 and LOX-15) : Inhibition contributes to anti-inflammatory properties .

Molecular Mechanisms

The biological activity of this compound can be attributed to its ability to bind to specific receptors on cell surfaces, leading to the modulation of signaling pathways involved in inflammation and apoptosis. The trifluoromethyl group enhances the binding affinity due to electron-withdrawing effects, facilitating stronger interactions with target proteins .

Case Studies

Several studies have explored the biological activity of similar compounds with trifluoromethyl groups:

- Trifluoromethylated Hydrazone Derivatives : These compounds were found to exhibit dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate activity against these enzymes .

- Ureido-Substituted Thiazole Derivatives : Investigations revealed potent cytotoxicity against HepG2 cells, with mechanisms involving kinase inhibition and apoptosis induction similar to those observed in studies involving this compound .

常见问题

Q. What are the optimal synthetic routes for preparing 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF for 4 hours under controlled conditions, yielding thiourea intermediates. Subsequent cyclization with formaldehyde and HCl (90–95°C, 4 h) generates oxadiazinane or triazinane derivatives . Key parameters include stoichiometric ratios (equimolar reactants), solvent choice (DMF for solubility), and purification via ethanol recrystallization. Yields range from 70–90% depending on substituents .

Q. How should researchers characterize this compound and its intermediates?

Characterization requires multi-spectral analysis:

- Mass spectrometry confirms molecular weight and fragmentation patterns.

- ¹H/¹³C NMR identifies proton environments (e.g., aromatic signals at δ 7.2–8.5 ppm for thiazole and trifluoromethylphenyl groups) .

- TLC monitoring ensures reaction completion (e.g., hexane/ethyl acetate eluent) . Advanced techniques like X-ray crystallography may resolve structural ambiguities in cyclized derivatives .

Q. What preliminary biological screening approaches are recommended?

Initial screening should focus on antimicrobial and enzyme inhibition assays:

- Zone of inhibition tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .

- IC₅₀ determination for targets like HDAC3 (e.g., IC₅₀ = 3.4 µM via fluorometric assays) . Use standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How can cyclization reactions be tailored to modulate heterocyclic core structures?

Cyclization conditions dictate product topology:

- Acid-mediated cyclization (conc. HCl, 90–95°C) forms 1,3,5-oxadiazinane-4-thiones .

- Amine-mediated cyclization (e.g., methylamine in ethanol) yields 1,3,5-triazinane-2-thiones . Substituent effects on aryl isothiocyanates (e.g., electron-withdrawing groups) influence reaction kinetics and product stability .

Q. How do structural modifications influence structure-activity relationships (SAR) in antimicrobial studies?

SAR studies reveal:

- Electron-deficient aryl groups (e.g., 4-Cl, 4-CF₃) enhance antibacterial potency by increasing membrane permeability .

- Thiazole-thiourea hybrids show broad-spectrum activity, with MIC values ranging from 8–64 µg/mL depending on substituent position .

- Bulkier substituents reduce activity due to steric hindrance at target sites .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Reproducing assays under identical conditions (pH, temperature, inoculum size) .

- Purity validation via HPLC (≥95% purity threshold) .

- Computational docking to verify target binding (e.g., HDAC3 active site) despite divergent IC₅₀ values .

Q. What computational methods support the design of derivatives with enhanced selectivity?

- Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with HDAC3 residues His134 and Asp166) .

- QSAR models correlate logP values with antimicrobial activity; derivatives with ClogP 2.5–3.5 exhibit optimal bioavailability .

Q. What mechanisms explain selective inhibition of HDAC isoforms?

The trifluoromethyl group enhances selectivity for HDAC3 by:

- Hydrophobic interactions with the enzyme’s cap region .

- Steric complementarity to the HDAC3 active site, reducing off-target effects on HDAC1/2 . Competitive inhibition assays (e.g., using trichostatin A as a reference) validate isoform specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。